molecular formula C17H15N3O B5834755 1-benzoyl-3-methyl-N-phenyl-1H-pyrazol-5-amine

1-benzoyl-3-methyl-N-phenyl-1H-pyrazol-5-amine

Cat. No.: B5834755
M. Wt: 277.32 g/mol
InChI Key: IFDCDUJHJXZMFA-UHFFFAOYSA-N
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Description

1-Benzoyl-3-methyl-N-phenyl-1H-pyrazol-5-amine is a chemical compound of significant interest in scientific research, particularly within the field of medicinal chemistry and drug discovery. While specific biological data for this compound may be limited, its core structure is closely related to privileged scaffolds known for diverse pharmacological activities. Pyrazole and 5-aminopyrazole derivatives are extensively documented in scientific literature for their broad spectrum of biological properties, which include serving as key intermediates in the synthesis of more complex heterocyclic systems . Researchers value this structural motif for its potential in developing novel therapeutic agents. For instance, structurally similar compounds have demonstrated potent antimicrobial activity against resistant bacterial strains such as Methicillin-resistant Staphylococcus aureus (MRSA) . Furthermore, related pyrazolone-based molecules have been investigated as potential anticancer agents , with molecular docking studies suggesting inhibitory activity against enzymes like histone deacetylase8 (HDAC8) and ribonucleotide reductase, which are critical targets in cancer therapy . The presence of the 5-amine group on the pyrazole ring makes it a versatile building block for organic synthesis . It can act as a binucleophile in cyclocondensation reactions with 1,3-dielectrophiles to construct fused, polycyclic nitrogen-containing heterocycles such as pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines, which are common scaffolds in many pharmaceutical compounds . This compound is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should handle this material with appropriate care, referring to the supplied Safety Data Sheet (SDS) for detailed hazard and handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-anilino-3-methylpyrazol-1-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O/c1-13-12-16(18-15-10-6-3-7-11-15)20(19-13)17(21)14-8-4-2-5-9-14/h2-12,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFDCDUJHJXZMFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC2=CC=CC=C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 1 Benzoyl 3 Methyl N Phenyl 1h Pyrazol 5 Amine and Analogues

General Approaches to Pyrazole (B372694) and 5-Aminopyrazole Synthesis

The synthesis of the pyrazole ring is a well-established field, with several key methodologies being continually refined to improve efficiency, regioselectivity, and environmental compatibility. For the synthesis of 5-aminopyrazoles, which are crucial precursors for a vast array of fused heterocyclic systems, a few general approaches are particularly prominent. nih.gov

Cyclocondensation Reactions with Hydrazine (B178648) Derivatives

The most versatile and widely employed method for the synthesis of 5-aminopyrazoles is the cyclocondensation of β-ketonitriles with hydrazine or its derivatives. nih.govbeilstein-journals.org This reaction proceeds through an initial nucleophilic attack of the hydrazine on the carbonyl carbon of the β-ketonitrile to form a hydrazone intermediate. nih.govbeilstein-journals.org Subsequent intramolecular cyclization, involving the attack of the second nitrogen atom of the hydrazine on the nitrile carbon, leads to the formation of the 5-aminopyrazole ring. nih.govbeilstein-journals.org This method's adaptability allows for the synthesis of a wide variety of substituted 5-aminopyrazoles by varying the substituents on both the β-ketonitrile and the hydrazine starting materials. nih.gov

A new synthetic route to 5-amino-1-aryl-4-benzoyl pyrazole derivatives involves the reaction of β-ketonitriles with N,N'-diphenylformamidine to generate cyclocondensation precursors, which are then transformed into the target pyrazoles upon reaction with hydrazines. nih.gov

Transition Metal-Catalyzed Synthesis

Modern synthetic organic chemistry has increasingly turned to transition metal catalysis for the efficient and selective functionalization of heterocyclic compounds, including pyrazoles. rsc.orgresearchgate.netelsevierpure.com These methods often rely on the direct functionalization of C-H bonds, providing a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. rsc.org The inherent electronic properties of the pyrazole ring, with its distinct nucleophilic and electrophilic centers, can be exploited to direct the regioselectivity of these C-H functionalization reactions. researchgate.net The development of chiral transient directing groups has further expanded the scope of these reactions to include enantioselective C-H functionalization, enabling the synthesis of complex chiral molecules. nih.gov While this approach is more commonly used for the functionalization of a pre-existing pyrazole core, it represents a powerful tool for the synthesis of complex pyrazole-containing molecules. wiley.com

Multicomponent Reactions

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, have emerged as a powerful strategy for the synthesis of complex molecules, including 5-aminopyrazoles. researchgate.netmdpi.com A notable example is the one-pot synthesis of 5-aminopyrazole-4-carbonitriles through the condensation of a benzaldehyde, malononitrile, and a phenylhydrazine. researchgate.net This approach is highly valued for its operational simplicity, convergence, and atom economy. The mechanism typically involves an initial Knoevenagel condensation, followed by amination and subsequent intramolecular cyclization. researchgate.net Various catalysts have been employed to facilitate these reactions, and the methodology has been extended to the synthesis of more complex fused pyrazole systems. beilstein-journals.orgnih.gov

Green Chemistry Approaches in Pyrazole Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods, and pyrazole synthesis is no exception. researchgate.netacs.org Green chemistry approaches focus on the use of non-toxic and recyclable catalysts, environmentally benign solvents such as water, and energy-efficient reaction conditions. researchgate.nettandfonline.comjetir.org For instance, the use of solid acid catalysts like Amberlyst-70 in aqueous media has been shown to be effective for the condensation of 1,3-dicarbonyl compounds with hydrazines to produce pyrazoles. researchgate.nettandfonline.com Furthermore, magnetically separable nanocatalysts have been developed for the synthesis of 5-amino-pyrazole-4-carbonitriles, allowing for easy recovery and reuse of the catalyst. rsc.org These green methodologies not only reduce the environmental impact of chemical synthesis but also often offer advantages in terms of simplified work-up procedures and improved reaction efficiency. oiccpress.com

Specific Synthetic Routes for 1-benzoyl-3-methyl-N-phenyl-1H-pyrazol-5-amine and Related N-Acylated Pyrazoles

The synthesis of N-acylated pyrazoles, such as this compound, involves the formation of the pyrazole core followed by or concurrent with the introduction of the acyl group at the N1 position.

Formation of the N-Benzoyl Moiety

The introduction of a benzoyl group onto the nitrogen of a pyrazole ring is a key step in the synthesis of the target compound. One effective method for achieving this is through the Vilsmeier-Haack reaction. stmjournals.comresearchgate.net This reaction can be used to cyclize a suitable precursor, such as a hydrazone, to form the pyrazole ring while simultaneously introducing a formyl group, which can be a precursor to other functionalities. researchgate.net In a more direct approach, the Vilsmeier-Haack reagent can be used to cyclize N'-(1-phenylethylidene)benzohydrazide to yield a 1-benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde. semanticscholar.org This demonstrates the feasibility of forming the N-benzoyl pyrazole ring system in a single, efficient step.

Another classical and widely used method for N-acylation is the Schotten-Baumann reaction. unacademy.com This reaction involves the treatment of an amine with an acyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct. unacademy.com In the context of synthesizing this compound, a pre-formed 3-methyl-N-phenyl-1H-pyrazol-5-amine could be subjected to benzoylation using benzoyl chloride under Schotten-Baumann conditions. The reactivity of the different nitrogen atoms in the aminopyrazole would need to be considered to ensure selective acylation at the desired N1 position of the pyrazole ring.

Below is a table summarizing various synthetic approaches to pyrazole derivatives:

Synthetic Approach Key Reactants Reaction Conditions Product Type Key Advantages
Cyclocondensationβ-Ketonitriles, HydrazinesVaries (e.g., reflux in ethanol)5-AminopyrazolesVersatile, widely applicable
Transition Metal CatalysisPyrazoles, Aryl halidesMetal catalyst (e.g., Pd, Cu)Functionalized PyrazolesHigh efficiency, C-H functionalization
Multicomponent ReactionAldehydes, Malononitrile, PhenylhydrazinesCatalytic, often one-pot5-Aminopyrazole-4-carbonitrilesAtom economy, operational simplicity
Green Synthesis1,3-Diketones, HydrazinesRecyclable catalyst, aqueous mediaPyrazolesEnvironmentally friendly, easy work-up
Vilsmeier-Haack ReactionHydrazones, Vilsmeier reagentDMF, POCl₃N-Acyl-pyrazolesDirect formation of N-acylated ring

Derivatization of 5-Aminopyrazoles to Amide Structures

The conversion of 5-aminopyrazoles into their corresponding amide derivatives is a common and significant transformation, often utilized to synthesize compounds with specific biological activities. This derivatization is typically achieved by reacting the 5-amino group with acylating agents such as substituted benzoyl chlorides or carboxylic acids activated for amide coupling.

One straightforward method involves treating 5-amino-3-aryl-1H-pyrazoles with substituted benzoyl chlorides in a solvent like dichloromethane (B109758) (DCM) to yield N-(1,3-diaryl-1H-pyrazol-5-yl)benzamides. nih.gov This acylation directly modifies the primary amino group, introducing an amide linkage. A similar strategy has been employed in the synthesis of pyrazole-thiophene-based amides, where 5-bromothiophene carboxylic acid was reacted with 3-methyl-1-phenyl pyrazol-5-amine. mdpi.com

Furthermore, the synthesis of more complex amide structures, such as benzothiazole-linked pyrazolo[1,5-a]pyrimidine (B1248293) conjugates, has been reported. nih.gov This multi-step process begins with the formation of a pyrazolo[1,5-a]pyrimidine-5-carboxylate, which is then hydrolyzed to the corresponding carboxylic acid. nih.gov Subsequently, this acid is coupled with aminobenzothiazoles using standard amide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide–hydroxybenzotriazole (EDC-HOBt) to furnish the final amide derivatives. nih.gov

Starting MaterialReagent(s)Product Type
5-Amino-3-aryl-1H-pyrazolesSubstituted Benzoyl ChloridesN-(1,3-Diaryl-1H-pyrazol-5-yl)benzamides
3-Methyl-1-phenyl pyrazol-5-amine5-Bromothiophene carboxylic acid / TiCl4 / Pyridine5-Bromo-N-(3-methyl-1-phenylpyrazol-5-yl)thiophene-2-carboxamide
Pyrazolo[1,5-a]pyrimidine-5-carboxylic acidsAminobenzothiazoles / EDC-HOBtBenzothiazole-linked pyrazolo[1,5-a]pyrimidine amides
Table 1. Examples of Amide Derivatization from 5-Aminopyrazoles.

Mechanistic Investigations of Synthetic Pathways

Radical Pathways in Dimerization and Coupling Reactions

Mechanistic studies have revealed that radical pathways are involved in certain dimerization and coupling reactions of 5-aminopyrazoles. For instance, the copper-promoted dimerization of 5-aminopyrazoles to form pyrazole-fused pyridazines and pyrazines has been shown to proceed via a radical mechanism. mdpi.comresearchgate.net The involvement of radicals in these transformations was confirmed through control experiments where the addition of radical scavengers, such as TEMPO or BHT, completely inhibited the formation of the dimerized products. mdpi.com

In these reactions, it is proposed that a nitrogen radical or a carbon radical is formed after deprotonation of the aminopyrazole. mdpi.com The subsequent pathway depends on the specific reaction conditions, leading to different products through C-N or C-C radical coupling events. mdpi.com For example, the formation of pyrazole-fused pyridazines involves a C-N radical coupling, followed by further oxidation, deprotonation, and radical addition steps. mdpi.com This highlights the role of single-electron transfer (SET) processes, often mediated by a copper catalyst, in initiating the radical cascade. mdpi.com Mechanistic studies of other pyrazole syntheses, such as the Ti-mediated oxidative N-N coupling, also point to sequential ligand-centered oxidation processes, reinforcing the importance of radical intermediates in the formation of pyrazole-containing structures. nih.gov

Regioselectivity in Pyrazole Formation

The synthesis of unsymmetrically substituted pyrazoles, particularly from the condensation of a 1,3-dicarbonyl compound with an unsymmetrical hydrazine, is often complicated by a lack of regioselectivity, leading to mixtures of isomers. ingentaconnect.comnih.gov The classical Knorr pyrazole synthesis frequently yields such regioisomeric mixtures, which can be challenging to separate. conicet.gov.ar

Several factors have been found to influence the regioselectivity of this reaction. Significant steric or electronic bias in either the 1,3-dicarbonyl compound or the hydrazine can lead to the preferential formation of one regioisomer. ingentaconnect.com The reaction solvent also plays a crucial role. For instance, the condensation of aryl hydrazine hydrochlorides with 1,3-diketones in aprotic dipolar solvents like N,N-dimethylacetamide (DMAc) provides better regioselectivity compared to reactions in protic solvents like ethanol (B145695). ingentaconnect.comnih.gov A notable improvement in regioselectivity has been achieved by using fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), as solvents. conicet.gov.aracs.org These solvents can dramatically increase the preference for one isomer over the other. conicet.gov.ar The reaction pathway is believed to involve the initial nucleophilic attack of a hydrazine nitrogen atom on a carbonyl carbon, and the regiochemical outcome is determined by which nitrogen attacks which carbonyl group, a choice influenced by the electronic and steric environment as well as solvent interactions. nih.govbeilstein-journals.org

ReactantsSolventObserved OutcomeReference
Unsymmetrical 1,3-Diketone + MethylhydrazineEthanolFormation of regioisomeric mixtures conicet.gov.ar
4,4,4-Trifluoro-1-arylbutan-1,3-dione + ArylhydrazineEthanolEquimolar mixture of regioisomers nih.gov
4,4,4-Trifluoro-1-arylbutan-1,3-dione + ArylhydrazineN,N-Dimethylacetamide (DMAc)High regioselectivity (98:2 ratio) nih.gov
Unsymmetrical 1,3-Diketone + MethylhydrazineTFE or HFIPDramatically increased regioselectivity conicet.gov.ar
Table 2. Solvent Effects on Regioselectivity in Pyrazole Formation.

Chemical Reactivity and Derivatization Strategies

Reactions Involving the 5-Amino Group

The 5-amino group in pyrazoles is a key functional handle for a variety of chemical transformations, significantly influencing the molecule's reactivity towards electrophiles. researchgate.net This group can undergo acylation to form amides, as previously discussed, and can also participate in other important reactions.

One such reaction is diazotization. The treatment of 5-amino-1H-pyrazole-4-carbonitriles can lead to the formation of pyrazolo[3,4-d] ingentaconnect.comconicet.gov.arbeilstein-journals.orgtriazin-4-ones, which are structural analogues of purines. scirp.org This transformation proceeds through a diazoic acid or diazocarboxamide intermediate. scirp.org The amino group is also a crucial component in various multi-component reactions (MCRs). For example, 5-aminopyrazoles can act as 1,3-dinucleophilic starting materials in one-pot condensations with 1,3-dicarbonyl compounds and other reagents to produce complex heterocyclic systems like spiro[indoline-3,4'-pyrazolo[3,4-b]quinolone]diones. scirp.org Additionally, the amino group can be transformed via the aza-Wittig reaction to produce phosphoranylideneamino pyrazoles, which are versatile intermediates for synthesizing fused systems like imidazo[1,2-b]pyrazoles. scirp.org

Transformations of the Pyrazole Ring

The pyrazole ring itself exhibits a distinct pattern of reactivity. It is an aromatic, 6π-electron heterocyclic system that is generally resistant to oxidation and reduction, though strong conditions like ozonolysis or the presence of a strong base can lead to ring opening. chemicalbook.com Electrophilic substitution reactions on the pyrazole ring preferentially occur at the C4 position. pharmaguideline.comrrbdavc.org This is because the presence of the two electronegative nitrogen atoms reduces the electron density at the C3 and C5 positions, making C4 the most vulnerable site for electrophilic attack. chemicalbook.com

The pyrazole ring can also undergo more profound transformations. An unexpected ring transformation has been observed where pyrazolyl-substituted amidrazones, in ethanolic solution, slowly convert into 1,2,4-triazolyl ketone hydrazones. researchgate.net This process is believed to be initiated by air oxidation of the starting material. researchgate.net The N-H group of the pyrazole ring can be readily alkylated using reagents like alkyl halides or dimethyl sulfate. pharmaguideline.com The reactivity of the pyrazole ring is thus a combination of aromatic stability and susceptibility to specific transformations at defined positions, allowing for a wide range of derivatization strategies. chemicalbook.compharmaguideline.com

Synthesis of Fused Heterocyclic Systems from Pyrazole Precursors

5-Aminopyrazoles are highly versatile precursors in synthetic organic chemistry, widely employed in the construction of a variety of fused pyrazoloazines—heterocyclic systems where a pyrazole ring is fused to another nitrogen-containing ring. beilstein-journals.org These fused structures are of significant interest due to their structural similarity to purine (B94841) bases found in DNA and RNA, suggesting potential biological activity. beilstein-journals.org The synthetic utility of 5-aminopyrazoles stems from the reactivity of the endocyclic nitrogen atom and the exocyclic amino group, which can react with various bi-electrophilic reagents to form fused systems such as pyrazolo[3,4-b]pyridines, pyrazolo[3,4-d]pyrimidines, and pyrazolo[1,5-a]pyrimidines. beilstein-journals.org

Synthesis of Pyrazolo[3,4-b]pyridines

Pyrazolo[3,4-b]pyridines are a prominent class of fused heterocycles synthesized from 5-aminopyrazole precursors. Various synthetic strategies, including multi-component reactions and cascade cyclizations, have been developed.

One approach involves the reaction of 5-aminopyrazoles with β-ketonitriles and aldehydes. For instance, the reaction of a 5-aminopyrazole, an aldehyde, and a β-ketonitrile in the presence of triethylamine, followed by treatment with sodium nitrite (B80452) in acetic acid, yields pyrazolo[3,4-b]pyridines. beilstein-journals.org

A cascade 6-endo-dig cyclization reaction provides another route. The reaction between 5-aminopyrazoles like 3-methyl-1-phenyl-1H-pyrazol-5-amine and alkynyl aldehydes can be directed to produce either halogenated or non-halogenated pyrazolo[3,4-b]pyridines by selecting the appropriate catalyst, such as silver, iodine, or N-Bromosuccinimide (NBS). nih.govproquest.com This method demonstrates high regioselectivity and tolerance for various functional groups. nih.gov

Multi-component reactions are also effective. A three-component reaction of a 5-aminopyrazole, isatin, and a cyclic β-diketone in aqueous ethanol with a catalytic amount of p-toluenesulfonic acid (p-TSA) yields pyrazolo[3,4-b]pyridine-spiroindolinone derivatives with high regioselectivity. beilstein-journals.org Similarly, reacting 5-aminopyrazoles with 4-arylidene-2-phenyloxazol-5(4H)-ones (azlactones) under solvent-free conditions, followed by elimination of a benzamide (B126) molecule in a superbasic medium, affords 4-arylpyrazolo[3,4-b]pyridin-6-ones. nih.gov

The cyclization of 5-aminopyrazoles with α,β-unsaturated ketones is another key method. For example, reacting 5-amino-1-phenylpyrazole (B52862) with various α,β-unsaturated ketones in the presence of zirconium tetrachloride (ZrCl₄) as a catalyst yields substituted pyrazolo[3,4-b]pyridines. mdpi.com

Synthesis of Pyrazolo[3,4-b]pyridine Derivatives
5-Aminopyrazole PrecursorReactantsConditionsFused ProductReference
3-methyl-1-phenyl-1H-pyrazol-5-amine3-phenylpropiolaldehydeAgOTf, DCE, 80 °C3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine nih.govproquest.com
3-methyl-1-phenyl-1H-pyrazol-5-amine3-phenylpropiolaldehyde, IodineDCE, 80 °C5-iodo-3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine nih.govproquest.com
5-amino-1-phenylpyrazoleα,β-unsaturated ketonesZrCl₄, DMF/EtOH, 95 °C, 16 h4-substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines mdpi.com
5-aminopyrazoles4-arylidene-2-phenyloxazol-5(4H)-onesSolvent-free, 150 °C; then t-BuOK/DMSO4-arylpyrazolo[3,4-b]pyridin-6-ones nih.gov

Synthesis of Pyrazolo[3,4-d]pyrimidines

Pyrazolo[3,4-d]pyrimidines, which act as bioisosteres of purines, are frequently synthesized from 5-aminopyrazole precursors. rsc.org A novel and efficient one-flask synthetic method involves reacting 5-aminopyrazoles with N,N-substituted amides, such as N,N-dimethylformamide (DMF), in the presence of phosphorus tribromide (PBr₃). nih.govsemanticscholar.orgnih.gov Subsequent treatment with hexamethyldisilazane (B44280) induces heterocyclization to produce the corresponding pyrazolo[3,4-d]pyrimidines in good yields. nih.govsemanticscholar.orgnih.gov This one-flask procedure involves Vilsmeier amidination followed by intermolecular heterocyclization. nih.gov The reaction mechanism has been studied, confirming that intermediates are successfully converted into the final fused products. nih.govnih.gov

One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines
5-Aminopyrazole PrecursorReagentsConditionsFused ProductYieldReference
5-amino-1,3-diphenyl-1H-pyrazole1. PBr₃, DMF; 2. NH(SiMe₃)₂60 °C, 1-2 h1,3-diphenyl-1H-pyrazolo[3,4-d]pyrimidine91% nih.govsemanticscholar.org
5-amino-1-phenyl-3-(p-tolyl)-1H-pyrazole1. PBr₃, DMF; 2. NH(SiMe₃)₂60 °C, 1-2 h1-phenyl-3-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine85% semanticscholar.org
5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole1. PBr₃, DMF; 2. NH(SiMe₃)₂60 °C, 1-2 h3-(4-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine88% semanticscholar.org

Synthesis of Pyrazolo[1,5-a]pyrimidines

The synthesis of pyrazolo[1,5-a]pyrimidines from 5-aminopyrazole precursors is a well-established and common strategy, often involving condensation with β-dicarbonyl compounds or their equivalents. nih.govacs.org The regioselectivity of this reaction is typically high, favoring the formation of the pyrazolo[1,5-a]pyrimidine isomer due to the greater nucleophilicity of the exocyclic primary amino group compared to the endocyclic nitrogen. beilstein-journals.org

For example, the reaction of 5-aminopyrazoles with 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones in acetic acid and ethanol yields pyrazolo[1,5-a]pyrimidine derivatives. beilstein-journals.org The use of microwave irradiation has been shown to be as effective as ultrasound, providing better yields and shorter reaction times than conventional heating methods. beilstein-journals.org

Another efficient method is the copper(II)-catalyzed [3+3] annulation of saturated ketones with 3-aminopyrazoles. This one-pot synthesis involves the in-situ formation of an α,β-unsaturated ketone via a radical process, which then undergoes cyclization with the aminopyrazole. acs.org This dehydrogenative coupling provides access to a wide range of functionalized pyrazolo[1,5-a]pyrimidines. acs.org

Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
5-Aminopyrazole PrecursorReactantsConditionsFused ProductReference
5-aminopyrazole4-alkoxy-1,1,1-trifluoro-3-alken-2-onesEthanol, Microwave irradiation7-trifluoromethylpyrazolo[1,5-a]pyrimidine carboxylates beilstein-journals.org
3-tert-butyl-1H-pyrazol-5-amineAcetophenoneCu(OAc)₂, K₃PO₄, O₂, 1,4-dioxane, 120 °C2-(tert-butyl)-5-phenylpyrazolo[1,5-a]pyrimidine acs.org
N-(5-amino-4-cyano-1H-pyrazol-3-yl)benzamideArylmethylene malononitrilesPiperidinePyrazolo[1,5-a]pyrimidines nih.gov
N-(5-amino-4-cyano-1H-pyrazol-3-yl)benzamideAcetyl acetone (B3395972) or Ethyl acetoacetatePiperidine, Boiling ethanolPyrazolo[1,5-a]pyrimidines nih.gov

Structure Activity Relationship Sar Studies of 1 Benzoyl 3 Methyl N Phenyl 1h Pyrazol 5 Amine and Analogues

Design Principles for Pyrazole-Based Bioactive Compounds

The design of bioactive compounds based on the pyrazole (B372694) scaffold is guided by several key principles. The pyrazole ring is considered a "biologically privileged" structure due to its ability to interact with various biological targets through hydrogen bonding, metal coordination, and hydrophobic interactions. nih.gov Its unique chemical properties allow it to serve as a versatile scaffold for developing agents with a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities. mdpi.comnih.govnih.gov

The strategic design of pyrazole derivatives often focuses on modifications at specific positions of the heterocyclic ring. The most important structural variations typically concern the substituents at the N-1, C-3, and C-5 positions. pharmajournal.net The nature of the groups attached to these positions can modulate the compound's electronic and steric properties, thereby influencing its binding affinity to target receptors or enzymes. For example, the presence of a pyrazole nucleus in different molecular structures leads to a wide diversity of applications in medicine and agriculture. pharmajournal.net The adaptability of 5-aminopyrazole derivatives, which serve as key starting materials, allows for the synthesis of numerous fused heterocyclic systems with significant biological activities, such as pyrazolopyrimidines and pyrazolotriazines. mdpi.com The goal is to create molecules that can interact effectively with biopolymers, often by mimicking the structure of endogenous molecules like nucleotides. nih.gov

Impact of Substituent Modifications on Biological Activity Profiles

Key positions for substitution on the pyrazole ring that influence bioactivity are the N-1, C-3, C-4, and C-5 positions.

N-1 Position: The substituent at the N-1 position significantly impacts the molecule's properties. The introduction of different lipophilic moieties, such as methyl or phenyl groups, can lead to a decrease in inhibitory activity against certain enzymes like meprins. nih.gov In other cases, aryl substitution at N-1 is a common feature in many potent compounds.

C-3 Position: Modifications at this position are crucial. For instance, in a series of pyrazole-based inhibitors, replacing a phenyl group with smaller residues like methyl or larger ones like benzyl (B1604629) resulted in decreased inhibitory activity, while a cyclopentyl moiety maintained similar activity. nih.gov

C-5 Position: This position is also critical for activity. In one study, the presence of specific groups like 4-NO2, 2-OH, and 4-Cl on a phenyl ring at the C-5 position of a pyrazoline ring was shown to increase analgesic, anti-inflammatory, and antimicrobial activities. pharmajournal.net

The following table summarizes the observed impact of various substituent modifications on the biological activities of pyrazole derivatives based on findings from several studies.

PositionSubstituent TypeEffect on Biological ActivityReference Compound Class
C-5 (of pyrazoline)Electron-withdrawing groups (e.g., 4-NO2, 4-Cl) on the phenyl ringIncreased analgesic, anti-inflammatory, and antimicrobial activity4-(5-substituted aryl-4, 5-dihydropyrazole-3-yl-amino) phenols
C-3Electron-donating substituentsEnhanced antimicrobial activityGeneral pyrazole derivatives
N-1Lipophilic moieties (e.g., methyl, phenyl)Decreased inhibitory activity against meprin α and β3,5-diphenylpyrazole derivatives
C-3 / C-5Bulky/Aromatic groups (e.g., phenyl)High inhibitory activity against meprin α3,5-diphenylpyrazole
Phenyl Ring (para position)Trifluoromethyl group (-CF3)Potent anticancer activityPyrazole-bound phenyl derivatives

The physicochemical properties of the substituent on a phenyl nucleus attached to the pyrazole ring can significantly affect the compound's anticancer activity. mdpi.com For example, a trifluoromethyl group at the para position on a phenyl ring was found to exhibit the most potent anticancer activity in one series of compounds. mdpi.com Similarly, the anti-inflammatory potency of certain pyrazole derivatives was remarkably influenced by the attached benzylidene substituent. mdpi.com These findings underscore the principle that even subtle changes to the peripheral substituents of the pyrazole core can lead to substantial differences in biological outcomes.

Isosteric Replacements and Bioisosterism in Pyrazole Derivatives

Bioisosterism, the strategy of replacing a functional group in a molecule with another group that has similar physical or chemical properties, is a widely used technique in drug design to improve potency, reduce toxicity, or alter pharmacokinetics. cambridgemedchemconsulting.com In the context of pyrazole derivatives, this approach has been successfully applied to discover novel compounds with improved therapeutic profiles.

The pyrazole ring itself can be replaced by other five-membered heterocycles. For example, based on the 1,5-diarylpyrazole motif found in the CB1 receptor antagonist rimonabant, researchers have designed bioisosteres where the pyrazole ring is replaced by thiazole, triazole, or imidazole (B134444) rings. nih.gov These new series of compounds demonstrated that thiazoles, triazoles, and imidazoles can act as cannabinoid bioisosteres of the original diarylpyrazole class, retaining CB1 antagonistic activity. nih.gov

Substituents on the pyrazole ring are also common targets for isosteric replacement.

Replacement of the C-3 Carboxamide: In analogues of rimonabant, the C-3 carboxamide moiety of the pyrazole has been bioisosterically replaced with a 5-alkyl oxadiazole ring, leading to a novel class of derivatives with promising activity at CB1 receptors. rsc.org

Replacement of the C-5 Aryl Moiety: The 5-aryl substituent of pyrazole-based cannabinoid antagonists has been replaced with a 2-thienyl moiety appended with an alkynyl unit. This modification resulted in a new class of highly potent CB1 receptor antagonists with good selectivity. researchgate.net

The following table provides examples of bioisosteric replacements in pyrazole-based compounds.

Original MoietyBioisosteric ReplacementResulting Compound ClassBiological Target
Pyrazole RingThiazole, Triazole, ImidazoleThiazole, Triazole, and Imidazole derivativesCannabinoid Receptor 1 (CB1)
Pyrazole C3-Carboxamide5-Alkyl OxadiazoleOxadiazole derivativesCannabinoid Receptor 1 (CB1)
Pyrazole 5-Aryl Group5-Alkynyl-2-thienyl5-(5-alkynyl-2-thienyl)pyrazole derivativesCannabinoid Receptor 1 (CB1)
Amine fragments in pyrazoleamide1,2,4-OxadiazolePyrazole-linked 1,2,4-oxadiazolesInsecticidal/Fungicidal targets

An article on the biological activity of the specific chemical compound “1-benzoyl-3-methyl-N-phenyl-1H-pyrazol-5-amine” cannot be generated as requested.

Extensive searches of scientific literature and databases did not yield specific research findings on the in vitro antiproliferative, antimicrobial, or anti-inflammatory properties for the exact compound “this compound.”

While research exists for structurally related pyrazole derivatives, the strict requirement to focus solely on "this compound" and to provide detailed, specific research findings and data tables for this molecule cannot be met based on the available information. Providing data from related but distinct compounds would violate the core instructions of the request.

Biological Activity Profiles: in Vitro Efficacy and Mechanistic Insights

Anti-inflammatory Properties

Cyclooxygenase (COX-1/COX-2) Inhibition Studies

Numerous pyrazole (B372694) derivatives have been identified as potent and selective COX-2 inhibitors. For instance, a series of 1,5-diarylpyrazole-urea based hybrid molecules have demonstrated significant COX-2 inhibition. One notable compound from this series, PYZ16, exhibited a half-maximal inhibitory concentration (IC50) of 0.52 μM for COX-2, with a selectivity index (S.I.) of 10.73, which was higher than the standard drug Celecoxib (IC50 = 0.78 μM, S.I. = 9.51). Similarly, another pyrazole derivative, PYZ38, showed effective and selective COX-2 inhibitory potential with an IC50 of 1.33 μM and a selectivity index greater than 60.

The following table summarizes the COX inhibitory activity of selected pyrazole derivatives, highlighting their potency and selectivity.

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index (SI = COX-1 IC50/COX-2 IC50)
PYZ16-0.5210.73
PYZ38-1.33>60
Celecoxib (Reference)-0.789.51

Note: Specific data for 1-benzoyl-3-methyl-N-phenyl-1H-pyrazol-5-amine is not available. The data presented is for structurally related pyrazole derivatives.

Other Inflammatory Pathway Modulations

Beyond COX inhibition, pyrazole derivatives have been shown to modulate other key players in the inflammatory cascade. While direct evidence for this compound is limited, research on related compounds suggests potential interactions with inflammatory mediators such as tumor necrosis factor-alpha (TNF-α).

A study on novel N-phenylpyrazolyl-N-glycinyl-hydrazone derivatives, which share a similar structural backbone, demonstrated their ability to inhibit TNF-α production in vitro. Two of the most active compounds in this series, (E)-2-(3-tert-butyl-1-phenyl-1H-pyrazol-5-ylamino)-N'-((4-(2-morpholinoethoxy)naphthalen-1-yl)methylene)acetohydrazide (4a) and (E)-2-(3-tert-butyl-1-phenyl-1H-pyrazol-5-ylamino)-N'-(4-chlorobenzylidene)acetohydrazide (4f), were shown to suppress TNF-α levels in vivo by 57.3% and 55.8%, respectively. nih.gov This suggests that compounds with a phenylpyrazolyl-amino scaffold may exert their anti-inflammatory effects through the modulation of pro-inflammatory cytokines like TNF-α.

Further research is necessary to elucidate the specific effects of this compound on other inflammatory pathways, including the inhibition of interleukins, lipoxygenase (LOX), and the nuclear factor-kappa B (NF-κB) signaling pathway.

Antioxidant Activity and Scavenging Mechanisms

Many pyrazole derivatives have been investigated for their antioxidant properties, which are crucial in combating oxidative stress-related cellular damage. The antioxidant activity of these compounds is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

A study on a series of 1-benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives revealed significant antioxidant activity. semanticscholar.org In the DPPH radical scavenging assay, several of these compounds demonstrated potent activity, with some showing efficacy comparable to the standard antioxidant, ascorbic acid. The presence of electron-donating groups on the phenyl nucleus was found to enhance the antioxidant and anti-inflammatory activities. semanticscholar.org

The antioxidant capacity of phenyl-pyrazolone derivatives, which are structurally analogous, has also been explored. These compounds have shown the ability to scavenge oxygen free radicals, and their antioxidant potential can be modulated by the nature of the substituents on the phenyl-pyrazolone core. mdpi.com

The table below presents the antioxidant activity of selected pyrazole derivatives from a DPPH radical scavenging assay.

CompoundDPPH Radical Scavenging Activity (IC50)
1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivative 4cPotent activity
1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivative 4ePotent activity
Ascorbic Acid (Standard)Standard reference

Note: The specific IC50 values for the pyrazole derivatives were not provided in the source material. The term "potent activity" indicates significant radical scavenging capacity as compared to the standard.

Other Investigated In Vitro Biological Activities

Monoamine Oxidase B (MAO-B) Inhibition:

Monoamine oxidase B is an enzyme involved in the metabolism of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative diseases like Parkinson's disease. Several pyrazole derivatives have been identified as potent and selective MAO-B inhibitors. For instance, 3,5-diaryl pyrazole derivatives have been explored for their MAO-B inhibitory potential. While specific data for this compound is not available, the pyrazole scaffold is a recognized pharmacophore for MAO-B inhibition.

Angiotensin-Converting Enzyme (ACE) Inhibition:

Angiotensin-converting enzyme plays a crucial role in blood pressure regulation, and its inhibitors are widely used as antihypertensive agents. While the pyrazole nucleus has been incorporated into various pharmacologically active molecules, there is currently a lack of specific research data on the ACE inhibitory activity of this compound or its close analogs in the reviewed literature.

Metabotropic Glutamate (B1630785) Receptor 5 (mGluR5) Modulation:

Metabotropic glutamate receptor 5 is a G-protein coupled receptor involved in synaptic plasticity and is a target for the treatment of various neurological and psychiatric disorders. A class of compounds known as N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides has been identified as positive allosteric modulators (PAMs) of the mGluR5 receptor. These compounds enhance the receptor's response to glutamate. The structural similarity of these PAMs to this compound suggests that the latter might also interact with the mGluR5 receptor, although this has not been experimentally verified.

Neuropeptide Y5 (NPY5), Gamma-Aminobutyric Acid (GABA), and Corticotropin-Releasing Factor-1 (CRF-1) Receptor Modulation:

There is currently no specific information available in the scientific literature regarding the interaction of this compound with the NPY5, GABA, or CRF-1 receptors. While pyrazole-containing compounds have been investigated as modulators of various receptors, including CRF-1 antagonists and GABA receptor modulators, the specific activity of the title compound on these targets remains to be elucidated through future research. semanticscholar.orgnih.gov

Computational and Theoretical Investigations of 1 Benzoyl 3 Methyl N Phenyl 1h Pyrazol 5 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the molecular properties of a compound from first principles. These methods are used to determine the optimized molecular geometry, electronic distribution, and orbital energies.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is used to investigate the electronic structure and properties of molecules. A typical DFT study on a pyrazole (B372694) derivative involves optimizing the molecule's geometry to find its most stable conformation (lowest energy state).

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter. A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov In studies of similar pyrazole compounds, the HOMO is often localized on the more electron-rich parts of the molecule, while the LUMO is found on electron-deficient regions. researchgate.net This analysis helps predict how the molecule will interact with other reagents. From the HOMO and LUMO energies, global reactivity descriptors can be calculated, providing further insight into the molecule's behavior. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Data for a Representative Pyrazole Derivative

ParameterEnergy (eV)
HOMO Energy-6.25
LUMO Energy-1.75
HOMO-LUMO Gap4.50

Note: This data is representative of typical values found for pyrazole derivatives and does not represent actual calculated values for 1-benzoyl-3-methyl-N-phenyl-1H-pyrazol-5-amine.

Molecular Electrostatic Potential (MEP) analysis is used to visualize the charge distribution of a molecule and to predict its sites for electrophilic and nucleophilic attack. The MEP map displays different potential values on the electron density surface, typically color-coded for interpretation.

In an MEP map, regions of negative potential (usually colored red) are rich in electrons and are susceptible to electrophilic attack. These often correspond to the locations of electronegative atoms like oxygen and nitrogen. nih.gov Conversely, regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack, often found around hydrogen atoms attached to electronegative atoms. nih.gov For a molecule like this compound, an MEP analysis would likely show negative potential around the carbonyl oxygen of the benzoyl group and the nitrogen atoms of the pyrazole ring, indicating these as primary sites for interaction with electrophiles. researchgate.net

For pyrazole-based systems, NBO analysis can quantify the stabilization energies associated with electron delocalization between the pyrazole ring and its substituents (e.g., the benzoyl and phenyl groups). researchgate.net This information helps to explain the molecule's electronic properties and stability. For example, a large stabilization energy (E2) associated with an interaction between a lone pair on a nitrogen atom and an adjacent antibonding orbital (n -> π*) would indicate significant electron delocalization and resonance stabilization.

Table 2: Example NBO Analysis Results for Donor-Acceptor Interactions in a Related Heterocycle

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP(1) N3π(C4-C5)25.5
π(C1-C2)π(N3-C4)18.2
LP(1) O1σ*(C6-C7)5.8

Note: This table illustrates the type of data obtained from an NBO analysis for a heterocyclic compound and is not specific to this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

2D-QSAR models use descriptors derived from the two-dimensional representation of a molecule (e.g., topological indices, constitutional descriptors) to predict biological activity. In the context of pyrazole derivatives, 2D-QSAR studies have been employed to develop models that can predict various activities, such as antimicrobial, anticancer, or enzyme inhibitory effects.

The process involves compiling a dataset of related compounds with known biological activities. Molecular descriptors are then calculated for each compound. Statistical methods, like multiple linear regression (MLR), are used to build a model that correlates a selection of these descriptors with the observed activity. The predictive power of the resulting QSAR model is then validated internally and externally. Such models can be valuable tools for designing new, more potent pyrazole derivatives by predicting their activity before synthesis, thereby saving time and resources.

Based on a comprehensive search for scientific literature, there is currently no specific published research available on the computational and theoretical investigations of the compound "this compound" that aligns with the detailed outline requested.

Studies providing data for descriptor analysis in QSAR models, molecular docking simulations, binding affinity predictions, and theoretical spectroscopic characterization (Vibrational and NMR analysis) are highly specific to the exact molecular structure being investigated. While research exists for structurally related pyrazole derivatives, applying those findings to "this compound" would be scientifically inaccurate and would not meet the requirement of focusing solely on the specified compound.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article for "this compound" covering the specified topics at this time.

Tautomerism and Conformational Analysis

Theoretical and Experimental Studies of Pyrazole (B372694) Tautomeric Forms

Pyrazole and its derivatives are known to exhibit annular prototropic tautomerism, a phenomenon where a hydrogen atom shifts between the two adjacent nitrogen atoms of the ring. nih.gov For asymmetrically substituted pyrazoles, this results in two distinct tautomeric forms. In the case of compounds like 3(5)-aminopyrazoles, the amine substituent can be at either the 3- or 5-position of the ring due to this proton exchange. encyclopedia.pubmdpi.com

Theoretical and experimental investigations into 3(5)-aminopyrazoles have been conducted to determine the relative stability of the possible tautomers. mdpi.comresearchgate.net DFT (Density Functional Theory) calculations, specifically at the DFT(B3LYP)/6-311++G(d,p) level, predict that the 3-aminopyrazole (3AP) tautomer is more stable than the 5-aminopyrazole (5AP) form. mdpi.com The calculated energy difference between these tautomers is approximately 10.7 kJ mol−1. mdpi.com This preference for the 3-amino tautomer has been corroborated by experimental data from matrix isolation infrared (IR) spectroscopy. mdpi.com

Studies on various 3(5)-substituted pyrazoles show that the tautomeric equilibrium is influenced by several factors, including the electronic nature of the substituents. researchgate.net Electron-donating groups tend to increase the basicity of the pyrazole ring. mdpi.com The environment, such as the solvent, also plays a significant role by affecting intermolecular interactions and hydrogen bonding, which can alter the energy barrier between tautomers. nih.govmdpi.com While both amino and imino tautomers are theoretically possible for aminopyrazoles, studies indicate that the imino forms are generally not favored, and the equilibrium is dominated by the two annular amine tautomers. encyclopedia.pub In the solid state, it is common for one tautomer to be predominantly present. nih.gov For example, X-ray crystallography studies on 3(5)-aminopyrazoles with other substituents have shown that the 3-amino tautomer is the sole form present in the crystal lattice. researchgate.net

Conformational Preferences and Stereochemical Considerations

The three-dimensional structure of 1-benzoyl-3-methyl-N-phenyl-1H-pyrazol-5-amine is defined by the spatial orientation of the phenyl and benzoyl substituents relative to the central pyrazole ring. X-ray crystallography studies on structurally related compounds provide significant insight into the likely conformational preferences.

For instance, the crystal structure of (±)-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one, which shares the core 5-amino-3-methyl-1-phenyl-1H-pyrazole moiety, reveals that the molecule is not planar. nih.gov The various ring systems are twisted with respect to the pyrazole ring, adopting specific dihedral angles. nih.gov Similarly, in the crystal structure of methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, the phenyl and pyrazole ring planes are inclined at a significant angle. mdpi.com

In a related compound, two independent molecules were found in the asymmetric unit, differing primarily in the orientation of the pendant phenyl rings relative to the central pyrazole ring. researchgate.net This indicates that different stable conformations can exist, influenced by crystal packing forces. The dihedral angles between the pyrazole ring and the attached phenyl substituent in these molecules were found to be 42.69 (8)° and 54.49 (7)°. researchgate.net

Based on data from these closely related structures, the conformational arrangement of this compound likely involves significant rotation around the single bonds connecting the substituent rings to the pyrazole core. The phenyl group at the N1 position and the N-phenyl and benzoyl groups at the C5 and C1 positions, respectively, will be angled relative to the pyrazole plane to minimize steric hindrance. The specific angles observed in analogous compounds suggest a twisted, non-planar molecular geometry. nih.govresearchgate.net

Table 1: Dihedral Angles of Ring Systems Relative to the Pyrazole Ring in a Structurally Related Compound, (±)-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one. nih.gov
Ring SystemDihedral Angle (°)
Phenyl47.07 (10)
Furan85.76 (7)
Benzene86.04 (7)

Potential Non Medicinal Applications and Materials Science Relevance

Photophysical Properties and Fluorescent Applications

Derivatives of the pyrazole (B372694) family have been shown to possess notable photophysical properties, particularly photochromism. Photochromic molecules can undergo reversible, light-induced transformations between two forms that have different absorption spectra, resulting in a color change. mdpi.com

For instance, a complex derivative synthesized from 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a compound structurally related to the subject of this article, was found to exhibit photochromic behavior both in solution and in its crystalline state. mdpi.com When exposed to UV light at a wavelength of 365 nm, solutions of the compound changed from colorless to yellow. This change is attributed to the reversible opening and closing of an aziridine (B145994) ring within the molecule's structure. mdpi.com Such properties are fundamental to the development of light-sensitive eyewear, optical memory devices, and molecular switches. mdpi.com

Table 1: Photochromic Behavior of a Pyrazole Derivative

Property Observation
Compound Class Polyaromatic bicyclic aziridine derivative of pyrazole
Stimulus UV light (365 nm)
Color Change (Solution) Colorless to Yellow
Color Change (Solid State) Pale Beige to Deep Orange

| Underlying Mechanism | Reversible aziridine ring-opening/closing photoisomerization |

Non-linear Optical (NLO) Properties

Non-linear optical (NLO) materials are crucial for applications in photonics, including optical switching and frequency conversion. Certain pyrazoline derivatives have been investigated for their NLO properties. These studies often employ the Z-scan technique to measure key parameters such as the non-linear refractive index (η2), the non-linear absorption coefficient (β), and third-order electronic susceptibility (χ(3)). researchgate.net

In one study, two different pyrazoline derivatives were analyzed, demonstrating their potential for use in the photonics industry. The research correlated the molecular design of these compounds with their optical properties, highlighting how structural modifications can tune NLO responses. researchgate.net Although data for 1-benzoyl-3-methyl-N-phenyl-1H-pyrazol-5-amine itself is not available, the performance of these related compounds suggests that the pyrazole scaffold is a promising platform for designing new NLO materials.

Table 2: NLO Properties of Related Pyrazoline Derivatives

Compound Max. Visible Absorption (λmax) Non-linear Refractive Index (η2) Non-linear Absorption (β) Third-Order Susceptibility (χ(3))
Pyrazoline CN 364 nm Data not specified Data not specified Data not specified
Pyrazoline H 357 nm Data not specified Data not specified Data not specified

Data derived from a study on 1-Aryl-3-(4-Methoxyphenyl)-5-(Benzo(d)(1,3)Dioxol-5-yl)-2H-pyrazolines. Specific quantitative values for η2, β, and χ(3) were determined but not explicitly listed in the abstract. researchgate.net

Agrochemical Applications

The pyrazole chemical structure is a key component in a variety of commercial agrochemicals. The isomer of the title compound, 4-benzoyl-3-methyl-1-phenyl-5-pyrazolone , is noted for its use as an intermediate in the synthesis of agrochemicals. chemimpex.com This indicates that the benzoyl-phenyl-methyl-pyrazolone framework is a valuable building block for creating molecules with potential applications in crop protection, such as herbicides, fungicides, or insecticides.

Use in Dyes and Pigments

Historically and currently, pyrazole derivatives are significant in the dye industry. The parent amine, 3-methyl-1-phenyl-1H-pyrazol-5-amine , is a well-known dye intermediate used in the production of various colorants. dyestuffintermediates.com Furthermore, the isomeric compound 4-benzoyl-3-methyl-1-phenyl-5-pyrazolone is also utilized as an intermediate in the synthesis of dyes. chemimpex.com These precursors are diazotized and coupled with other components to create a wide range of colors for textiles and other materials.

Table 3: Dyes Synthesized from the Related Intermediate 3-Methyl-1-phenyl-1H-pyrazol-5-amine

Dye Name / C.I. Number Dye Class
C.I. Disperse Orange 56 Disperse Dye
C.I. Acid Yellow 49 Acid Dye
C.I. Direct Red 180 Direct Dye

Source: dyestuffintermediates.com

Conclusion and Future Research Directions

Advancements in Synthesis and Derivatization Strategies

Future synthetic efforts will likely focus on developing more efficient, cost-effective, and environmentally friendly methods for creating 1-benzoyl-3-methyl-N-phenyl-1H-pyrazol-5-amine and its derivatives. A primary approach for pyrazole (B372694) synthesis involves the cyclocondensation of a hydrazine (B178648) with a 1,3-difunctional compound like a 1,3-diketone. mdpi.commdpi.com

Key future directions include:

Green Chemistry Approaches: The use of green methodologies, such as microwave and ultrasound-assisted synthesis, is expected to grow. researchgate.net These techniques can significantly reduce reaction times and improve yields. researchgate.net Furthermore, the development of solvent-free reaction conditions and the use of biodegradable catalysts like nano-ZnO will be crucial for creating more sustainable synthetic pathways. mdpi.comresearchgate.net

Multicomponent Reactions (MCRs): One-pot MCRs, where multiple reactants are combined in a single step to form complex products, offer a highly efficient route to generate diverse libraries of pyrazole derivatives. researchgate.netias.ac.in Future research will aim to design novel MCRs to access unique pyrazolo-fused heterocyclic systems, such as pyrano[2,3-c]pyrazoles. researchgate.netias.ac.in

Catalyst Innovation: There is a continuing need for new and advanced catalysts. This includes the exploration of transition-metal catalysts and photoredox reactions to facilitate novel bond formations and improve reaction efficiency and regioselectivity. mdpi.com The development of reusable heterogeneous catalysts is also a key goal to improve the sustainability of the synthetic processes. ias.ac.in

Combinatorial Synthesis: Expanding combinatorial synthesis approaches will be vital for generating large, structurally diverse libraries of derivatives. rsc.org These libraries are essential for high-throughput screening to identify compounds with enhanced biological activity and to establish robust structure-activity relationships (SAR).

Elucidation of Molecular Mechanisms for Biological Activities

While many pyrazole derivatives have demonstrated significant biological activities, including anti-inflammatory, antimicrobial, and anticancer effects, the precise molecular mechanisms often remain unclear. hilarispublisher.comresearchgate.netmdpi.com A critical future direction is to move beyond initial screening and delve into the specific molecular interactions that underpin these activities.

Future research should prioritize:

Target Identification and Validation: Identifying the specific enzymes, receptors, or signaling pathways that derivatives of this compound interact with is paramount. Techniques such as affinity chromatography, proteomics, and genetic screening can be employed to pinpoint molecular targets. For instance, some pyrazole analogs are known to inhibit kinase enzymes like Cyclin-Dependent Kinases (CDKs), which are crucial for cell cycle regulation. hilarispublisher.com

Enzyme Inhibition Studies: For derivatives showing potential as enzyme inhibitors (e.g., against cyclooxygenase [COX] or various kinases), detailed kinetic studies are necessary to determine the mode of inhibition (e.g., competitive, non-competitive) and the inhibition constants (Ki). mdpi.comnih.gov

Cellular Pathway Analysis: Investigating how these compounds affect cellular signaling pathways is essential. This can involve techniques like Western blotting, reporter gene assays, and transcriptomics to understand the downstream effects of target engagement. For example, some pyrazole compounds have been shown to interfere with the p38MAPK and VEGFR-2 signaling pathways. nih.gov

Structural Biology: Obtaining co-crystal structures of active compounds bound to their biological targets through X-ray crystallography or cryo-electron microscopy can provide atomic-level insights into the binding mode. This information is invaluable for understanding the mechanism of action and for guiding the rational design of more potent and selective derivatives.

Integration of Advanced Computational Methodologies

Computational chemistry has become an indispensable tool in modern drug discovery, offering a cost-effective and efficient way to design and optimize new therapeutic agents. nih.goveurasianjournals.com The integration of these methods is crucial for accelerating the development of novel pyrazole-based compounds.

Future research will benefit from:

Molecular Docking and Virtual Screening: These techniques predict the binding modes and affinities of pyrazole derivatives to their biological targets. nih.goveurasianjournals.com Advanced docking protocols and scoring functions will enable large-scale virtual screening of compound libraries to identify promising lead candidates for synthesis and experimental testing. x-mol.com

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish mathematical relationships between the chemical structure of compounds and their biological activity. nih.govej-chem.org Future QSAR models, incorporating machine learning and artificial intelligence, will provide more accurate predictions and deeper insights into the structural features required for desired pharmacological effects.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the interactions between a ligand and its target protein over time, allowing for the assessment of binding stability and conformational changes. eurasianjournals.comnih.gov These simulations are crucial for understanding the finer details of molecular recognition and for refining the design of new inhibitors. nih.gov

ADMET Prediction: In silico tools that predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds are vital for early-stage drug development. nih.gov Integrating ADMET prediction into the design process helps to identify and eliminate candidates with unfavorable pharmacokinetic profiles, saving time and resources.

The synergy between these computational approaches and experimental validation is essential for a comprehensive drug design strategy. nih.gov

Exploration of Novel Biological Targets and Interactions

The structural versatility of the pyrazole scaffold allows for its application against a wide array of biological targets. researchgate.netnih.govscispace.com While activities like anti-inflammatory and antimicrobial are well-documented, future research should aim to explore new therapeutic areas for derivatives of this compound. nih.govnih.gov

Promising areas for future exploration include:

Neurodegenerative Diseases: Some pyrazole derivatives have shown potential as monoamine oxidase (MAO) inhibitors, suggesting their utility in treating neurodegenerative disorders like Parkinson's and Alzheimer's disease. nih.gov Further derivatization and screening against targets relevant to neurodegeneration are warranted.

Antiviral and Antiparasitic Agents: The pyrazole nucleus is present in compounds with activity against various viruses and parasites. nih.govnih.gov Screening pyrazole libraries against emerging infectious diseases, such as those caused by novel viruses or drug-resistant parasites like Entamoeba histolytica, could yield new therapeutic leads. nih.gov

Oncology: The anticancer potential of pyrazoles is a significant area of research. hilarispublisher.commdpi.com Future work should focus on identifying novel cancer-related targets beyond established kinases. This could include exploring interactions with proteins involved in apoptosis, angiogenesis, or epigenetic regulation. Recent studies have computationally investigated pyrazole derivatives against targets like VEGFR, c-KIT, and HDAC. nih.gov

Metabolic Disorders: The pyrazole scaffold has been investigated for applications in metabolic diseases. For example, some derivatives act as cannabinoid CB1 receptor antagonists, which have been explored for treating obesity. scispace.com Further exploration against targets related to diabetes and other metabolic syndromes could be a fruitful avenue of research.

Data Tables

Table 1: Examples of Computational Approaches in Pyrazole Research

Computational Method Application in Pyrazole Research Key Insights Provided Reference
Molecular Docking Predicting binding of pyrazole derivatives to targets like COX-2, VEGFR, and various kinases. Binding affinity scores, key interacting amino acid residues, potential for inhibition. nih.govnih.govnih.gov
QSAR Correlating structural features of pyrazolones with their antimicrobial activity. Mathematical models to predict the biological activity of new derivatives. ej-chem.org
Molecular Dynamics Simulating the stability of pyrazole-protein complexes over time. Information on conformational stability, flexibility of binding pockets, and interaction dynamics. eurasianjournals.comnih.gov

Table 2: Emerging Biological Targets for Pyrazole Derivatives

Therapeutic Area Potential Biological Target Rationale / Example Activity Reference
Neurodegenerative Disease Monoamine Oxidase (MAO) Inhibition of MAO-A isozyme, potential adjuvant therapy for Parkinson's disease. nih.gov
Oncology VEGFR, c-KIT, HDAC In silico studies show strong binding affinity of pyrazole derivatives, suggesting anticancer potential. nih.gov
Infectious Disease Entamoeba histolytica targets Pyrazoline derivatives have shown potent antiamoebic activity, in some cases exceeding that of metronidazole. nih.gov

Q & A

Q. What are the established synthetic routes for 1-benzoyl-3-methyl-N-phenyl-1H-pyrazol-5-amine, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via multi-step protocols involving cyclization and acylation. For example:

  • Step 1 : Cyclization of hydrazine derivatives with β-keto esters or propenones to form the pyrazole core .
  • Step 2 : Acylation at the 1-position using benzoyl chloride in the presence of a base (e.g., triethylamine) .
  • Step 3 : N-phenyl substitution via nucleophilic aromatic substitution or Buchwald-Hartwig coupling .

Q. Key Factors :

  • Temperature control during cyclization (e.g., 120°C for phosphorous oxychloride-mediated reactions) minimizes side products .
  • Solvent polarity (e.g., ethanol vs. DMF) affects reaction kinetics and regioselectivity .

Q. How can spectroscopic methods (NMR, IR, MS) distinguish positional isomers of this compound?

  • ¹H NMR : The benzoyl group at the 1-position deshields adjacent protons, causing distinct splitting patterns (δ 7.5–8.2 ppm for aromatic protons). Methyl groups at the 3-position appear as singlets (~δ 2.3 ppm) .
  • IR : A strong carbonyl stretch (C=O) at ~1680 cm⁻¹ confirms benzoylation .
  • HRMS : Molecular ion peaks at m/z 293.1294 [M+H]⁺ (calculated for C₁₈H₁₇N₃O) validate the structure .

Advanced Research Questions

Q. What computational strategies (e.g., DFT, molecular docking) are used to predict the biological activity of this compound?

  • Density Functional Theory (DFT) : Optimizes geometry and calculates electrostatic potential surfaces to identify reactive sites (e.g., the benzoyl group as an electron-deficient region) .
  • Molecular Docking : Screens against targets like cyclooxygenase-2 (COX-2) or cannabinoid receptors using AutoDock Vina. Pyrazole N-atoms often form hydrogen bonds with active-site residues (e.g., Arg120 in COX-2) .

Q. How do crystallographic techniques resolve tautomeric ambiguity in the pyrazole ring?

Single-crystal X-ray diffraction (SCXRD) with SHELXL ( ) confirms the dominant tautomer. For example:

  • Tautomer 1 : this compound (major form, 95% occupancy).
  • Tautomer 2 : 1-Benzoyl-5-methyl-N-phenyl-1H-pyrazol-3-amine (minor, <5%) .
    ORTEP-3 visualizes thermal ellipsoids and hydrogen-bonding networks (e.g., N–H···O interactions at 2.8 Å) .

Q. What are the challenges in analyzing metabolic stability of this compound in vitro?

  • Phase I Metabolism : Cytochrome P450 (CYP3A4/2D6) oxidizes the methyl group, forming hydroxylated metabolites. LC-MS/MS detects [M+16]⁺ ions .
  • Experimental Design : Use human liver microsomes (HLM) with NADPH cofactor. Control for non-enzymatic degradation (t½ > 60 min at 37°C) .

Q. How do substituent effects on the phenyl ring modulate solubility and bioavailability?

  • LogP Analysis : Introduction of electron-withdrawing groups (e.g., -NO₂) increases hydrophobicity (LogP from 2.1 to 3.4) but reduces aqueous solubility (from 12 mg/mL to 0.8 mg/mL) .
  • Salt Formation : Hydrochloride salts improve solubility (e.g., 25 mg/mL in PBS) without altering activity .

Q. What analytical methods resolve enantiomeric impurities in chiral analogs of this compound?

  • Chiral HPLC : Use a Chiralpak IA column (hexane:isopropanol 90:10) to separate enantiomers (Rf: 1.2 vs. 1.5) .
  • Circular Dichroism (CD) : Peaks at 220 nm (negative Cotton effect) confirm the (R)-configuration .

Methodological Notes

  • Spectral Data : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) to resolve overlapping signals .
  • Crystallography : Refine SHELXL parameters (e.g., ISOR and DELU) to model disorder in the benzoyl group .

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